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Abstract
(1S,2S)-ML-SI3 is a synthetic small molecule that has garnered significant attention as a

modulator of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. These

channels, primarily localized to late endosomes and lysosomes, are crucial for a variety of

cellular processes, including calcium signaling, autophagy, and lipid trafficking.[1] This technical

guide provides an in-depth analysis of the structure-activity relationship (SAR) of (1S,2S)-ML-
SI3, summarizing key quantitative data, detailing experimental protocols for its characterization,

and visualizing relevant biological pathways and experimental workflows. The information

presented herein is intended to serve as a comprehensive resource for researchers engaged in

the development of novel TRPML channel modulators for therapeutic applications.

Introduction to (1S,2S)-ML-SI3 and TRPML Channels
The TRPML channel family consists of three members: TRPML1, TRPML2, and TRPML3.

These channels are non-selective cation channels that play a vital role in regulating the luminal

environment of endo-lysosomal organelles.[2] Dysfunctional TRPML1 is associated with the

lysosomal storage disorder Mucolipidosis type IV, highlighting its physiological importance.[2]

ML-SI3 is a potent modulator of TRPML channels.[3] The stereochemistry of ML-SI3 is a critical

determinant of its activity. The trans-isomer is significantly more active than the cis-isomer.[2]

Furthermore, the enantiomers of the trans-isomer exhibit distinct pharmacological profiles.
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(1R,2R)-ML-SI3, the (-)-enantiomer, is a potent inhibitor of both TRPML1 and TRPML2. In

contrast, (1S,2S)-ML-SI3, the (+)-enantiomer, is an inhibitor of TRPML1 but an activator of

TRPML2 and TRPML3.[2][4] This fascinating stereoselectivity makes (1S,2S)-ML-SI3 a

valuable tool for dissecting the individual roles of TRPML channel isoforms.

Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic cavity

within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the PH1

domain.[1][5] This binding site is notably the same as that of the synthetic TRPML1 agonist,

ML-SA1, suggesting a competitive mechanism of action at this site.[1][5]

Core Structure-Activity Relationship (SAR) of
(1S,2S)-ML-SI3 Analogs
The core structure of ML-SI3 consists of a 1,2-diaminocyclohexane scaffold, an N-

arylpiperazine moiety, and a benzenesulfonamide group. Structure-activity relationship studies

have demonstrated that modifications to both the N-arylpiperazine and the sulfonamide

portions of the molecule are well-tolerated, allowing for the generation of analogs with diverse

activity profiles.[2]

Stereochemistry
As previously mentioned, the stereochemistry of the 1,2-diaminocyclohexane core is

paramount. The trans configuration is essential for potent activity, with the cis isomers showing

significantly reduced potency.[2]

N-Arylpiperazine Moiety
Modifications to the N-arylpiperazine moiety have a significant impact on the activity and

selectivity of ML-SI3 analogs. The nature and position of substituents on the phenyl ring can

modulate the potency and isoform selectivity.

Sulfonamide Moiety
The benzenesulfonamide group is another key area for modification. Alterations to the aromatic

ring of the sulfonamide can influence the inhibitory or activating properties of the compounds

across the TRPML channel family. For instance, an aromatic analog of ML-SI3 displayed a
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unique selectivity profile, acting as a strong inhibitor of TRPML1 and a strong activator of

TRPML2.[2]

Quantitative SAR Data
The following table summarizes the structure-activity relationship data for (1S,2S)-ML-SI3 and

its analogs, as reported by Leser et al. (2021).
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Compoun
d

Stereoch
emistry

R1 (N-
Arylpiper
azine)

R2
(Sulfona
mide)

TRPML1
IC50 (µM)

TRPML2
Activity
(EC50/IC5
0 in µM)

TRPML3
Activity
(EC50/IC5
0 in µM)

(1S,2S)-

ML-SI3

(1S,2S)-

trans

2-

Methoxyph

enyl

Phenyl 5.9 2.7 (EC50)
10.8

(EC50)

(1R,2R)-

ML-SI3

(1R,2R)-

trans

2-

Methoxyph

enyl

Phenyl 1.6 2.3 (IC50) 12.5 (IC50)

cis-ML-SI3 cis

2-

Methoxyph

enyl

Phenyl >30 - -

Analog 1
(1S,2S)-

trans

4-

Methoxyph

enyl

Phenyl 10.1 5.2 (EC50) >30

Analog 2
(1S,2S)-

trans

2,4-

Dimethoxy

phenyl

Phenyl 8.7 4.1 (EC50)
15.6

(EC50)

Analog 3
(1S,2S)-

trans
Phenyl Phenyl 12.3 8.9 (EC50) >30

Analog 4
(1S,2S)-

trans

2-

Methoxyph

enyl

4-

Methylphe

nyl

6.2 3.1 (EC50)
11.5

(EC50)

Analog 5
(1S,2S)-

trans

2-

Methoxyph

enyl

4-

Chlorophe

nyl

4.8 2.1 (EC50) 9.8 (EC50)

Analog 6
(1S,2S)-

trans

2-

Methoxyph

enyl

4-

Nitrophenyl
3.5 1.8 (EC50) 8.1 (EC50)

Analog 7 (1S,2S)-

trans

2-

Methoxyph

Naphthyl 7.5 4.5 (EC50) 18.2

(EC50)
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enyl

Analog 8
(1S,2S)-

trans

2-

Fluorophen

yl

Phenyl 7.1 3.8 (EC50)
13.4

(EC50)

Analog 9
(1S,2S)-

trans

2-

Chlorophe

nyl

Phenyl 5.5 2.9 (EC50)
10.2

(EC50)

Analog 10
(1S,2S)-

trans

2-

Trifluorome

thylphenyl

Phenyl 4.1 2.0 (EC50) 7.9 (EC50)

Aromatic

Analog
-

2-

Methoxyph

enyl

Indolyl
Potent

Inhibitor

Potent

Activator
-

Data extracted from Leser et al., Eur J Med Chem. 2021 Jan 15;210:112966.[2]

Experimental Protocols
The characterization of (1S,2S)-ML-SI3 and its analogs typically involves electrophysiological

and calcium imaging techniques to assess their effects on TRPML channel activity.

Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in whole cells.

Objective: To determine the inhibitory (IC50) or activatory (EC50) potency of test compounds

on TRPML channels.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the TRPML channel of

interest (e.g., TRPML1, TRPML2, or TRPML3).

Materials:

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries for patch pipettes
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HEK-293 cells expressing the target TRPML channel

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH)

Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2 (pH 7.2 with CsOH)

Test compounds and control agonists/antagonists (e.g., ML-SA1)

Procedure:

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when

filled with the internal solution.

Plate HEK-293 cells expressing the target TRPML channel onto glass coverslips.

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the

external solution.

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-

seal) by applying gentle suction.

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to

achieve the whole-cell configuration.

Clamp the cell membrane potential at a holding potential of -60 mV.

Apply voltage ramps or steps to elicit channel currents.

To measure inhibition, first apply a known TRPML agonist (e.g., ML-SA1) to establish a

baseline current. Then, co-apply the agonist with increasing concentrations of the test

compound.

To measure activation, apply increasing concentrations of the test compound alone.

Record currents and calculate the percentage of inhibition or activation at each concentration

to determine IC50 or EC50 values.
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Calcium Imaging using Fluo-4 AM
This fluorescence-based assay measures changes in intracellular calcium concentrations,

providing an indirect measure of ion channel activity.

Objective: To assess the ability of test compounds to modulate TRPML channel-mediated

calcium release from lysosomes.

Cell Line: HEK-293 cells or other suitable cell lines endogenously or exogenously expressing

the TRPML channel of interest.

Materials:

Fluo-4 AM calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Fluorescence microscope or plate reader with appropriate filters (Excitation ~490 nm,

Emission ~525 nm)

Test compounds and controls

Procedure:

Plate cells in a 96-well plate or on glass-bottom dishes and grow to 80-90% confluency.

Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution in HBSS to a

final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye loading.

Remove the cell culture medium and wash the cells once with HBSS.

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

Wash the cells twice with HBSS to remove excess dye.

Add fresh HBSS to the cells.
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Acquire a baseline fluorescence reading.

Add the test compound or control to the cells and immediately begin recording the

fluorescence intensity over time.

Analyze the change in fluorescence intensity to determine the effect of the compound on

intracellular calcium levels.

Visualization of Pathways and Workflows
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Caption: Simplified TRPML1 signaling pathway in the lysosome.
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Caption: Workflow for whole-cell patch-clamp experiments.
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Click to download full resolution via product page

Caption: Workflow for calcium imaging experiments.

Conclusion
The structure-activity relationship of (1S,2S)-ML-SI3 is characterized by a strong dependence

on the stereochemistry of the 1,2-diaminocyclohexane core and is amenable to modifications at

the N-arylpiperazine and benzenesulfonamide moieties. This provides a rich scaffold for the

development of novel TRPML channel modulators with tailored selectivity and potency profiles.

The detailed experimental protocols and visualized workflows presented in this guide offer a

practical framework for the continued investigation and development of this important class of

compounds. Further exploration of the SAR of ML-SI3 analogs holds the potential to yield

valuable pharmacological tools and promising therapeutic candidates for the treatment of

lysosomal storage disorders and other diseases involving dysfunctional TRPML channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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